molecular formula C7H11Cl2N3O2 B2708252 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride CAS No. 2344680-60-8

2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride

Cat. No.: B2708252
CAS No.: 2344680-60-8
M. Wt: 240.08
InChI Key: HIYXKMYRENHAOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acids under controlled conditions. One common method includes the condensation of 2-amino-3-pyrimidin-5-ylpropanoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride is utilized in diverse scientific research areas due to its unique properties:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride
  • 2-Amino-3-pyrimidin-6-ylpropanoic acid;dihydrochloride
  • 2-Amino-3-pyrimidin-5-ylbutanoic acid;dihydrochloride

Uniqueness

2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications and drug development.

Properties

IUPAC Name

2-amino-3-pyrimidin-5-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)1-5-2-9-4-10-3-5;;/h2-4,6H,1,8H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYXKMYRENHAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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